molecular formula C19H23FN6O2 B2622582 N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide CAS No. 1797815-53-2

N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide

Cat. No. B2622582
M. Wt: 386.431
InChI Key: STTMTEMIYLGEJB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that has been synthesized through a multistep process involving the use of various reagents and solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide involves the reaction of 4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the final product.

Starting Materials
4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxylic acid, 4-fluoroaniline, coupling agent (e.g. EDCI or HATU), N,N-dimethylformamide dimethyl acetal (DMF-DMA)

Reaction
Step 1: Dissolve 4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxylic acid and coupling agent in dry DMF., Step 2: Add 4-fluoroaniline to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction with water and extract the product with an organic solvent., Step 4: Dry the organic layer and evaporate the solvent to obtain the intermediate product., Step 5: Dissolve the intermediate product in DMF-DMA and stir at room temperature for several hours., Step 6: Quench the reaction with water and extract the product with an organic solvent., Step 7: Dry the organic layer and evaporate the solvent to obtain the final product.

Mechanism Of Action

The exact mechanism of action of N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT1A receptor, which are known to play a crucial role in the regulation of mood, cognition, and behavior.

Biochemical And Physiological Effects

N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has been shown to produce a wide range of biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with the regulation of mood and behavior. N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has also been shown to reduce the levels of stress hormones, such as cortisol, and to increase the activity of antioxidant enzymes, which are involved in the protection of cells from oxidative damage.

Advantages And Limitations For Lab Experiments

N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and efficacy. It is also relatively easy to synthesize and can be produced in large quantities. However, N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has some limitations, including its poor solubility in water and its limited stability under certain conditions.

Future Directions

There are several future directions for the research on N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide. One possible direction is to investigate its potential use in the treatment of other neurological and psychiatric disorders, such as bipolar disorder, anxiety disorders, and addiction. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide and to investigate its potential side effects and toxicity in humans.
Conclusion:
In conclusion, N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide as a therapeutic agent.

Scientific Research Applications

N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(6-morpholin-4-ylpyridazin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN6O2/c20-15-1-3-16(4-2-15)22-19(27)26-7-5-24(6-8-26)17-13-18(23-21-14-17)25-9-11-28-12-10-25/h1-4,13-14H,5-12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTMTEMIYLGEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-(6-morpholinopyridazin-4-yl)piperazine-1-carboxamide

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